molecular formula C8H16ClNO2 B2721905 propan-2-yl1-aminocyclobutane-1-carboxylatehydrochloride CAS No. 2195367-28-1

propan-2-yl1-aminocyclobutane-1-carboxylatehydrochloride

Cat. No.: B2721905
CAS No.: 2195367-28-1
M. Wt: 193.67
InChI Key: IKOBVWGZYPDCNR-UHFFFAOYSA-N
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Description

Propan-2-yl 1-aminocyclobutane-1-carboxylate hydrochloride is a cyclobutane derivative featuring an amino group and an ester (propan-2-yl) at the 1-position of the cyclobutane ring, with a hydrochloride salt counterion. Its molecular formula is C₈H₁₆ClNO₂ (molar mass: 193.67 g/mol). Cyclobutane rings introduce conformational strain due to their square structure, which can influence reactivity and biological activity.

Properties

IUPAC Name

propan-2-yl 1-aminocyclobutane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-6(2)11-7(10)8(9)4-3-5-8;/h6H,3-5,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOBVWGZYPDCNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1(CCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2195367-28-1
Record name propan-2-yl 1-aminocyclobutane-1-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl1-aminocyclobutane-1-carboxylatehydrochloride typically involves the reaction of isopropyl 1-aminocyclobutane-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

propan-2-yl1-aminocyclobutane-1-carboxylatehydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Biological Applications

  • Pharmacological Research
    • The compound has been evaluated for its potential as a therapeutic agent. Studies indicate that derivatives of cyclobutane carboxylates exhibit various biological activities, including antimicrobial and anticancer properties. For instance, certain analogs have shown effectiveness against Mycobacterium species, outperforming standard antibiotics like ciprofloxacin and isoniazid .
    • The bioactivity of propan-2-yl 1-aminocyclobutane-1-carboxylate hydrochloride has been assessed using human cell lines, demonstrating its potential as a lead compound in drug discovery .
  • Ethylene Biosynthesis Regulation
    • Recent research highlights the role of cyclopropanecarboxylic acids in regulating ethylene biosynthesis in plants. Propan-2-yl 1-aminocyclobutane-1-carboxylate hydrochloride has been identified as a promising candidate for modulating ethylene production, which is crucial for fruit ripening and plant stress responses .

Agricultural Applications

The compound's ability to influence plant growth and development makes it valuable in agricultural research. Its application can lead to enhanced crop yields by regulating physiological processes such as flowering and fruiting through ethylene modulation.

Case Studies

Study ReferenceObjectiveFindings
Evaluate antimicrobial activityShowed higher efficacy against Mycobacterium species compared to standard treatments.
Investigate ethylene modulationDemonstrated potential to regulate ethylene biosynthesis, affecting plant growth positively.

Mechanism of Action

The mechanism of action of propan-2-yl1-aminocyclobutane-1-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

1-Aminocyclopropane-1-carboxylic Acid (ACC)
  • Structure: Cyclopropane ring with amino and carboxylic acid groups.
  • Role : Key precursor of ethylene in plants, regulating growth and stress responses .
  • Key Differences :
    • Ring Size : Cyclopropane (3-membered) vs. cyclobutane (4-membered). Cyclopropane has higher ring strain, making ACC more reactive.
    • Functional Groups : ACC has a carboxylic acid, while the target compound has an ester. This impacts solubility (ACC is hydrophilic; the target compound is more lipophilic).
    • Applications : ACC is primarily studied in plant biology, whereas cyclobutane derivatives are explored in medicinal chemistry for constrained conformations .
Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride
  • Structure: Cyclobutane with methyl ester and methylamino groups.
  • Synthesis : Prepared via esterification and amination steps, as described in a European patent (e.g., 80% yield for similar derivatives) .
  • Key Differences: Ester Group: Methyl ester vs. propan-2-yl ester. Larger ester groups (e.g., isopropyl) may enhance metabolic stability but reduce solubility. Amino Group: Methylamino (secondary amine) vs. primary amine in the target compound.
(1s,3s)-3-(Propan-2-yloxy)cyclobutan-1-amine Hydrochloride
  • Structure : Cyclobutane with ether (propan-2-yloxy) and primary amine groups.
  • Molecular Formula: C₇H₁₆ClNO (molar mass: 165.66 g/mol) .
  • Key Differences: Functional Group: Ether linkage vs. ester. Polarity: Ethers are less polar than esters, which may alter pharmacokinetic properties.

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups Solubility (Predicted)
Propan-2-yl 1-aminocyclobutane-1-carboxylate HCl C₈H₁₆ClNO₂ 193.67 Ester, primary amine Moderate (HCl salt enhances aqueous solubility)
ACC C₄H₇NO₂ 101.10 Carboxylic acid, amine High (hydrophilic)
Methyl 1-(methylamino)cyclobutanecarboxylate HCl C₇H₁₄ClNO₂ 187.65 Methyl ester, methylamino Moderate
(1s,3s)-3-(Propan-2-yloxy)cyclobutan-1-amine HCl C₇H₁₆ClNO 165.66 Ether, primary amine Low (hydrophobic ether)

Biological Activity

Propan-2-yl 1-aminocyclobutane-1-carboxylate hydrochloride, also known by its chemical structure and CAS number (1132-61-2), is a compound that has garnered interest in the field of medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Propan-2-yl 1-aminocyclobutane-1-carboxylate hydrochloride is classified as an organic buffering agent, particularly useful in cell culture applications where maintaining a stable pH (between 6 and 8.5) is crucial for cellular processes. It is commonly referred to as MOPS (3-(N-morpholino)propanesulfonic acid) in various biochemical contexts .

Case Studies and Research Findings

  • Cell Culture Applications : In cell culture studies, propan-2-yl 1-aminocyclobutane-1-carboxylate hydrochloride has been utilized to maintain optimal pH levels, which is essential for the growth and maintenance of various cell lines. Its effectiveness in this role has been documented in multiple studies focusing on cellular metabolism and drug efficacy .
  • Antimicrobial Activity : Although specific antimicrobial studies on this compound are sparse, related compounds in the cyclobutane family have shown promising antimicrobial properties. For instance, derivatives of cyclic carboxylic acids have been evaluated for their ability to inhibit bacterial growth through mechanisms involving membrane disruption and interference with metabolic pathways .
  • Pharmacological Potential : Research into structurally similar compounds has highlighted their potential as inhibitors of critical biological pathways. For example, certain aminocyclobutane derivatives have demonstrated activity against enzymes involved in neurotransmitter regulation, suggesting that propan-2-yl 1-aminocyclobutane-1-carboxylate hydrochloride may also possess similar pharmacological properties .

Data Table: Summary of Biological Activities

Activity Description References
Buffering Agent Maintains pH stability in cell cultures
Potential Antimicrobial Effects Related compounds show inhibition of bacterial growth
Enzyme Inhibition Potential Similar compounds inhibit neurotransmitter-modulating enzymes

Q & A

Q. What are the recommended synthetic routes for propan-2-yl1-aminocyclobutane-1-carboxylate hydrochloride, and what key reaction conditions should be optimized?

Methodological Answer: Synthesis typically involves cyclopropane/cyclobutane ring formation followed by carboxylation and amination. A multi-step approach can be adapted from analogous compounds:

  • Step 1: Cyclobutane ring formation via [2+2] cycloaddition or alkylation of pre-functionalized substrates, using catalysts like Lewis acids (e.g., BF₃) or photochemical methods .
  • Step 2: Carboxylation via nucleophilic substitution (e.g., CO₂ insertion under high pressure) or ester hydrolysis .
  • Step 3: Amine group introduction via reductive amination (e.g., NaBH₃CN with propan-2-amine) or direct substitution using ammonia derivatives .
    Critical Parameters: pH control during amination (optimal pH 7–9), solvent polarity (e.g., DMF for solubility), and temperature (40–80°C for cyclization efficiency) .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

Methodological Answer:

  • HPLC-MS: For purity assessment and impurity profiling, using a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) at 1.0 mL/min .
  • NMR (¹H/¹³C): Key signals include cyclobutane protons (δ 2.5–3.5 ppm) and carboxylate carbons (δ 170–175 ppm). Compare experimental shifts with computational predictions (e.g., DFT) to resolve ambiguities .
  • X-ray Crystallography: For absolute configuration determination, particularly if chiral centers are present .

Q. How should stability studies be designed to evaluate degradation under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing: Expose the compound to 40°C/75% RH for 6 months, with periodic sampling. Monitor degradation via HPLC and FTIR for hydrolytic or oxidative byproducts (e.g., cyclobutane ring opening or amine oxidation) .
  • Light Sensitivity: Use ICH Q1B guidelines with UV-Vis exposure (320–400 nm) to assess photodegradation pathways .

Advanced Research Questions

Q. How can contradictory NMR data between experimental results and computational predictions be systematically resolved?

Methodological Answer:

  • Dynamic Effects Analysis: Investigate conformational flexibility (e.g., ring puckering in cyclobutane) using variable-temperature NMR to identify averaging effects .
  • Solvent/Isotope Effects: Compare D₂O vs. DMSO-d₆ spectra to assess hydrogen bonding or solvent-induced shifts.
  • Advanced DFT Modeling: Include solvent models (e.g., PCM) and relativistic corrections in computational simulations to improve agreement with experimental data .

Q. What strategies optimize cyclization efficiency during synthesis, particularly for avoiding side reactions?

Methodological Answer:

  • Template-Directed Cyclization: Use metal templates (e.g., Zn²⁺) to pre-organize reactants, enhancing regioselectivity .
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min vs. 24 hr) and improve yield by 15–20% through controlled dielectric heating .
  • Byproduct Analysis: Employ LC-MS/MS to identify intermediates (e.g., dimerization products) and adjust stoichiometry/reactant ratios accordingly .

Q. How can advanced chromatographic methods resolve co-eluting impurities in final products?

Methodological Answer:

  • 2D-LC (LC×LC): Combine ion-exchange and reversed-phase columns to separate structurally similar impurities. For example, a zwitterionic HILIC column followed by a C18 column improves resolution by >40% .
  • Chiral Stationary Phases: Use cellulose-based columns (e.g., Chiralpak IB) to separate enantiomeric impurities if asymmetric centers are present .

Contradictory Data Analysis

Q. How should researchers address discrepancies in reported biological activity data across studies?

Methodological Answer:

  • Meta-Analysis Framework: Normalize data using Z-score transformation to account for variability in assay conditions (e.g., cell lines, incubation times) .
  • Dose-Response Reevaluation: Re-test the compound in standardized assays (e.g., NIH/3T3 cells for cytotoxicity) with internal controls (e.g., doxorubicin) to validate potency claims .

Q. What mechanistic insights explain unexpected reactivity in substitution reactions?

Methodological Answer:

  • Kinetic vs. Thermodynamic Control: Perform time-resolved NMR to track intermediate formation (e.g., carbocation vs. SN2 pathways) .
  • Steric Effects: Use molecular modeling (e.g., MOE software) to predict hindrance around the cyclobutane ring, which may favor alternative nucleophilic attack sites .

Tables for Key Data

Parameter Optimal Conditions Reference
Cyclization Temperature60–80°C
HPLC Mobile PhaseAcetonitrile/Water (0.1% TFA, 70:30 v/v)
Stability Storage-20°C, desiccated
Reaction Optimization Improvement Strategy Yield Increase
Microwave-Assisted Synthesis150 W, 30 min15–20%
Template-Directed CyclizationZn²⁺ (0.1 eq)25%

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